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molecular formula C9H10O3S B8676019 Methyl 3-(methylsulfinyl)benzoate

Methyl 3-(methylsulfinyl)benzoate

Cat. No. B8676019
M. Wt: 198.24 g/mol
InChI Key: DLNGPWIBRFPAHI-UHFFFAOYSA-N
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Patent
US08383825B2

Procedure details

A solution of methyl 3-(methylsulfinyl)benzoate (3.23 g, 16.3 mmol), 2,2,2-trifluoroacetamide (3.69 g, 32.6 mmol), magnesium oxide (1.97 g, 48.9 mmol), rhodium(II)acetate dimer (0.18 g, 0.408 mmol), and iodobenzene diacetate (7.88 g, 24.5 mmol) in 150 ml dichloromethane was stirred at room temperature. After 16 hours, the mixture was filtered past filter agent (Celite), rinsed with chloroform, and rotary evaporated. The sample was dissolved in EtOAc, washed with brine/dilute HCl, brine, dried with anhydrous Na2SO4 and rotary evaporated. The yellow-orange oil was dissolved in 60 ml MeOH, K2CO3 (6.76 g, 48.9 mmol) added, and the mixture stirred at room temperature for 12 minutes. The MeOH filtrate was decanted from the solids, which were then rinsed with MeOH and EtOAc. The pH of the combined organic filtrates were adjusted to pH 2 using 4% HCl, then the aqueous layer diluted by adding H2O. The aqueous layer was washed with 30% EtOAc in hexane, then the pH adjusted to pH 9 with saturated Na2CO3. The aqueous layer was extracted with CHCl3, the combined CHCl3 layers washed with brine, dried with anhydrous Na2SO4 and rotary evaporated to give the title compound as a light tan solid (2.58 g, 74%).
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
[Compound]
Name
rhodium(II)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
6.76 g
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])=[O:3].FC(F)(F)C([NH2:18])=O.[O-2].[Mg+2].C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>ClCCl>[CH3:1][S:2]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])(=[NH:18])=[O:3] |f:2.3,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
3.23 g
Type
reactant
Smiles
CS(=O)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
3.69 g
Type
reactant
Smiles
FC(C(=O)N)(F)F
Name
Quantity
1.97 g
Type
reactant
Smiles
[O-2].[Mg+2]
Name
rhodium(II)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.88 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.76 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 12 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
FILTRATION
Type
FILTRATION
Details
past filter agent (Celite)
WASH
Type
WASH
Details
rinsed with chloroform, and rotary evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The sample was dissolved in EtOAc
WASH
Type
WASH
Details
washed with brine/dilute HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4 and rotary evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The yellow-orange oil was dissolved in 60 ml MeOH
CUSTOM
Type
CUSTOM
Details
The MeOH filtrate was decanted from the solids, which
WASH
Type
WASH
Details
were then rinsed with MeOH and EtOAc
ADDITION
Type
ADDITION
Details
the aqueous layer diluted
ADDITION
Type
ADDITION
Details
by adding H2O
WASH
Type
WASH
Details
The aqueous layer was washed with 30% EtOAc in hexane
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CHCl3
WASH
Type
WASH
Details
the combined CHCl3 layers washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=N)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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